molecular formula C16H20ClN B11859078 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918651-08-8

9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene

Cat. No.: B11859078
CAS No.: 918651-08-8
M. Wt: 261.79 g/mol
InChI Key: FDFODNVVLSXQKR-UHFFFAOYSA-N
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Description

9-(3-Chlorophenyl)-3-azaspiro[55]undec-8-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a chlorophenyl derivative with a suitable azaspiro precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its spirocyclic structure contributes to the stability and functionality of these materials .

Mechanism of Action

The mechanism of action of 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione
  • Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-

Uniqueness

9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene is unique due to its specific spirocyclic structure and the presence of a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918651-08-8

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

IUPAC Name

9-(3-chlorophenyl)-3-azaspiro[5.5]undec-9-ene

InChI

InChI=1S/C16H20ClN/c17-15-3-1-2-14(12-15)13-4-6-16(7-5-13)8-10-18-11-9-16/h1-4,12,18H,5-11H2

InChI Key

FDFODNVVLSXQKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CC=C1C3=CC(=CC=C3)Cl

Origin of Product

United States

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